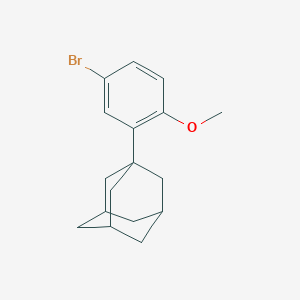
1-(5-Bromo-2-methoxyphenyl)adamantane
Cat. No. B139514
Key on ui cas rn:
104224-63-7
M. Wt: 321.3 g/mol
InChI Key: QQAMHHZQONQBFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08871972B2
Procedure details


Next, 0.03 g of Pd(OAc)2 and 3.5 g of 1-(5-bromo-2-methoxyphenyl) adamantane were added to the mixture, followed by 25 mL of tetrahydrofuran in order to improve agitation, and the mixture was heated at reflux for approximately 24 hours. The resulting mixture was then evaporated to dryness and poured into 103 mL of 0.015 N HCl. Next, 150 mL of dichloromethane and 100 mL of water were added to yield a mixture consisting of a solid, an aqueous layer and an organic layer. The mixture was then filtered to separate the solid, the aqueous layer was discarded, and the organic layer was washed with 200 mL of water and decanted again. This process was repeated twice on the filtered solid. The three collected organic layers were evaporated to dryness, washed in methanol, and dried to yield 2.1 g of 3,3′-diadamantyl-4,4′-dimethoxybiphenyl (yield: 39.9%). Analytical data: Melting point: 288.1-289.1° C.; Elemental analysis: C 83.63%, H 8.73%; 1H-NMR (300 MHz, CDCl3): δ 1.78 (broad s, 12H), 2.08 (broad s, 6H), 2.15 (broad s, 12H), 3.86 (s, 6H), 6.92 (dm, 2H, J=8.1 Hz), 7.34 (dd, 2H, J=2.4, 8.1 Hz), 7.39 (d, 2H, J=2.4 Hz); 13C-NMR (75.4 MHz, CDCl3): δ 29.2, 37.1, 37.2, 40.6, 55.1, 111.9, 125.0, 125.5, 134.0, 138.5, 157.8; MS (EI, 70 eV): m/z=484 (6), 483 (36), 412 (M+, 100), 410 (5), 347 (8), 135 (22), 107 (7), 93 (14), 79 (17), 67 (9), 55 (6); IR (Selected absorption bands): 2992, 2964, 2898, 2850, 1603 cm−1.



Yield
39.9%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]([C:8]23[CH2:17][CH:12]4[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]4)[CH2:9]2)[CH2:15]3)[CH:7]=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCCC1>[C:8]12([C:6]3[CH:7]=[C:2]([C:2]4[CH:3]=[CH:4][C:5]([O:18][CH3:19])=[C:6]([C:8]56[CH2:9][CH:10]7[CH2:16][CH:14]([CH2:13][CH:12]([CH2:11]7)[CH2:17]5)[CH2:15]6)[CH:7]=4)[CH:3]=[CH:4][C:5]=3[O:18][CH3:19])[CH2:17][CH:12]3[CH2:13][CH:14]([CH2:16][CH:10]([CH2:11]3)[CH2:9]1)[CH2:15]2 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)C12CC3CC(CC(C1)C3)C2)OC
|
|
Name
|
|
|
Quantity
|
0.03 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Two
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for approximately 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was then evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 103 mL of 0.015 N HCl
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Next, 150 mL of dichloromethane and 100 mL of water were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the solid
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 200 mL of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The three collected organic layers were evaporated to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
washed in methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C=2C=C(C=CC2OC)C2=CC(=C(C=C2)OC)C23CC1CC(CC(C2)C1)C3
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 39.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
